molecular formula C21H20ClN5O6S B3424068 Telatinib mesylate CAS No. 332013-26-0

Telatinib mesylate

Katalognummer: B3424068
CAS-Nummer: 332013-26-0
Molekulargewicht: 505.9 g/mol
InChI-Schlüssel: LCMLACPWPXITHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telatinib mesylate, also known as Bay 57-9352 mesylate, is a potent and orally active inhibitor of VEGFR2, VEGFR3, PDGFα, and c-Kit . It has IC50s of 6 nM, 4 nM, 15 nM, and 1 nM for these targets, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C21H20ClN5O6S . The exact mass is 505.08 and the molecular weight is 505.930 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that Telatinib blocks surface receptors FLT1, FLT4, and PDGFRA, thereby interfering with the self-regulated expression of the fusion product .

Wissenschaftliche Forschungsanwendungen

Telatinib as an Angiogenesis Inhibitor

Telatinib mesylate, known for its potential antiangiogenic and antineoplastic activities, plays a crucial role in the inhibition of various receptor protein tyrosine kinases. This includes vascular endothelial growth factor receptors (VEGFRs) type 2 and 3, platelet-derived growth factor receptor beta (PDGFRb), and c-Kit. These inhibited receptors are often overexpressed or mutated in many tumor cell types, making this compound a significant agent in controlling tumor angiogenesis and proliferation (this compound, 2020).

Telatinib in Treatment of Solid Tumors

A study involving a phase I trial of telatinib, a small molecule tyrosine kinase inhibitor, investigated its impact on patients with advanced solid tumors. This research provided critical insights into the drug's effect on vascular function, which included an increase in blood pressure and a decrease in capillary density. The study highlighted the potential role of telatinib in treating solid tumors while offering valuable information on its vascular effects (Steeghs et al., 2008).

Telatinib in Phase I Clinical Trials

In another significant study, telatinib was evaluated in a phase I clinical trial for its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced or metastatic solid tumors. This study was crucial in determining the optimal dosing and assessing the overall response of tumors to the treatment, thereby laying the groundwork for subsequent clinical applications of this compound (Eskens et al., 2009)

Wirkmechanismus

Telatinib mesylate acts by inhibiting VEGFR2, VEGFR3, PDGFα, and c-Kit . This inhibition blocks VEGF signaling, leading to decreased proliferation and tumor growth, and induced apoptosis .

Safety and Hazards

Telatinib mesylate is considered toxic and can cause irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental release, it’s advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Eigenschaften

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMLACPWPXITHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332013-24-8, 332013-26-0
Record name Telatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telatinib mesylate
Reactant of Route 2
Reactant of Route 2
Telatinib mesylate
Reactant of Route 3
Reactant of Route 3
Telatinib mesylate
Reactant of Route 4
Reactant of Route 4
Telatinib mesylate
Reactant of Route 5
Reactant of Route 5
Telatinib mesylate
Reactant of Route 6
Reactant of Route 6
Telatinib mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.